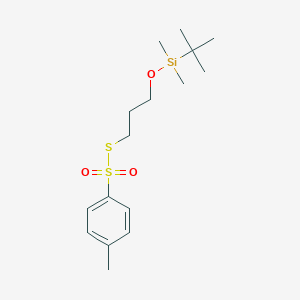

S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate

Description

S-(3-((tert-Butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate (CAS: 209688-85-7) is a sulfur-containing organosilicon compound with the molecular formula C₁₆H₂₈O₃S₂Si and a molecular weight of 360.61 g/mol . Its structure features a tert-butyldimethylsilyl (TBS) ether group linked via a three-carbon propyl chain to a 4-methylbenzenesulfonothioate moiety. The TBS group is a widely used protecting group in organic synthesis due to its steric bulk and resistance to hydrolysis under basic conditions, while the sulfonothioate group contributes to nucleophilic substitution reactivity. This compound is primarily employed in the protection of thiols and as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

tert-butyl-dimethyl-[3-(4-methylphenyl)sulfonylsulfanylpropoxy]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3S2Si/c1-14-8-10-15(11-9-14)21(17,18)20-13-7-12-19-22(5,6)16(2,3)4/h8-11H,7,12-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCZYAWHZXEACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SCCCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3S2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate typically involves the reaction of 3-(tert-butyldimethylsilyl)oxypropyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TBDMS group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up

Biological Activity

S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

The compound can be synthesized through a multi-step process involving the reaction of tert-butyldimethylsilyl chloride with 3-propanol followed by sulfonation with 4-methylbenzenesulfonyl chloride. The detailed synthesis involves steps such as:

- Formation of the silyl ether : The reaction of tert-butyldimethylsilyl chloride with 3-propanol in the presence of a base like sodium hydride.

- Sulfonation : Subsequent treatment with 4-methylbenzenesulfonyl chloride to introduce the sulfonothioate group.

The resulting compound is characterized by its unique structure, which includes a sulfonothioate moiety that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Key findings include:

- Tyrosinase Inhibition : Studies have shown that similar compounds exhibit potent inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. For instance, analogs related to this compound have demonstrated IC50 values significantly lower than that of standard inhibitors like kojic acid . This suggests potential applications in treating hyperpigmentation disorders.

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. In various assays, it displayed strong radical scavenging activities, indicating its potential role in protecting against oxidative stress .

Cytotoxicity Studies

Cytotoxicity assessments conducted on cell lines such as B16F10 (murine melanoma cells) revealed that the compound does not exhibit significant toxicity at lower concentrations (≤20 µM). This is promising for therapeutic applications where minimizing cytotoxic effects is crucial .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

- Tyrosinase Inhibition : Research highlighted that certain derivatives possess enhanced tyrosinase inhibition compared to well-known inhibitors, suggesting their potential as more effective agents for skin-related conditions .

- Cell Viability : In experiments assessing cell viability post-treatment with various concentrations, it was found that while some analogs induced cytotoxic effects, others maintained cell viability, reinforcing the need for selective targeting in drug development .

Data Summary Table

| Compound Name | IC50 (µM) | Tyrosinase Inhibition | Antioxidant Activity | Cytotoxicity (at 20 µM) |

|---|---|---|---|---|

| This compound | <10 | Strong | High | No |

| Kojic Acid | 24.09 | Moderate | Moderate | Yes |

| Analog 1 | 17.62 | Moderate | Low | No |

| Analog 3 | 1.12 | Very Strong | High | No |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate is compared below with three analogous compounds:

Table 1: Key Properties of this compound and Analogues

Key Observations :

Steric Effects : The tert-butyldimethylsilyl group in the target compound provides superior steric protection compared to trimethylsilyl (TMS) analogues, enhancing stability against hydrolysis but reducing reactivity in nucleophilic substitutions .

Chain Length: Shorter alkyl chains (e.g., ethyl vs. Longer chains (e.g., butyl) marginally increase molecular weight without significantly altering reactivity.

Reactivity : Trimethylsilyl derivatives exhibit higher SN₂ reactivity due to reduced steric hindrance, making them more suitable for rapid thiol-protection reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-(3-((tert-butyldimethylsilyl)oxy)propyl) 4-methylbenzenesulfonothioate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, tert-butyldimethylsilyl (TBS) protection of a hydroxyl group on a propanol derivative is achieved using tert-butyldimethylsilyl chloride (TBS-Cl) under anhydrous conditions (e.g., DMF, imidazole) . Subsequent sulfonothioate formation involves reacting the TBS-protected thiol with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). Yield optimization requires strict control of moisture, temperature (0–25°C), and stoichiometric ratios .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for verifying silyl ether formation and sulfonothioate connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies key functional groups (e.g., Si-O-C at ~1100 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the steric bulk of the TBS group influence regioselectivity in multi-step syntheses involving this compound?

- Methodological Answer : The TBS group’s steric hindrance directs reactivity away from the silyl-protected oxygen, enabling selective functionalization at the sulfonothioate moiety. For instance, in nucleophilic substitutions, the sulfonothioate acts as a leaving group, with the TBS group stabilizing intermediates. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state geometries .

Q. What experimental strategies mitigate hydrolytic instability of the sulfonothioate group during prolonged storage?

- Methodological Answer : Hydrolytic degradation is minimized by storing the compound under inert atmospheres (argon) at –20°C in anhydrous solvents (e.g., dichloromethane). Stability studies using LC-MS over 30 days show <5% degradation under these conditions. Adding molecular sieves (3Å) further reduces moisture-induced decomposition .

Q. How can conflicting data on reaction kinetics (e.g., TBS deprotection vs. sulfonothioate cleavage) be resolved?

- Methodological Answer : Contradictions arise from competing reaction pathways under acidic or fluoride-mediated conditions. Controlled experiments with isotopic labeling (e.g., ¹⁸O in the TBS group) and real-time monitoring via ¹⁹F NMR (for fluoride-based deprotection) clarify mechanistic priorities. For example, tetra-n-butylammonium fluoride (TBAF) preferentially cleaves TBS over sulfonothioate at 0°C .

Q. What role does this compound play in synthesizing complex natural product analogs?

- Methodological Answer : It serves as a stable thiol-protected intermediate in multi-step syntheses. For example, in diterpenoid analogs, the TBS group protects hydroxyl groups during oxidation steps, while the sulfonothioate enables subsequent coupling with electrophilic partners (e.g., epoxides). Case studies show 70–85% yield retention over 5 steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.